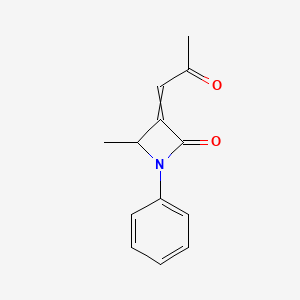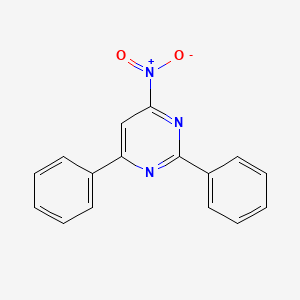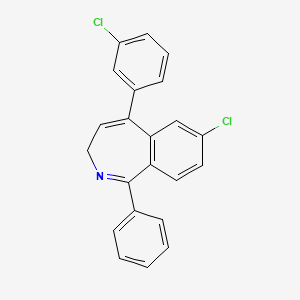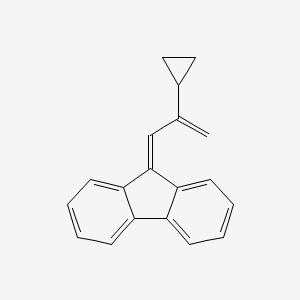
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene: is an organic compound with a unique structure that includes a fluorene backbone and a cyclopropylprop-2-en-1-ylidene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of the Cyclopropylprop-2-en-1-ylidene Group: This step involves the addition of the cyclopropylprop-2-en-1-ylidene group to the fluorene backbone. This can be achieved through a series of reactions, such as Grignard reactions or Wittig reactions, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene backbone or the cyclopropylprop-2-en-1-ylidene group are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens, nucleophiles, Lewis acids
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Pharmaceuticals: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene depends on its specific application
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Electron Transfer: Participation in electron transfer reactions, which can influence redox processes.
Structural Modulation: Alteration of the structure and function of biological molecules through covalent or non-covalent interactions.
類似化合物との比較
9-Fluorenone: A structurally related compound with a ketone group instead of the cyclopropylprop-2-en-1-ylidene group.
9,9-Dimethylfluorene: A fluorene derivative with two methyl groups at the 9-position.
Comparison:
Structural Differences: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene has a unique cyclopropylprop-2-en-1-ylidene group, which distinguishes it from other fluorene derivatives.
Reactivity: The presence of the cyclopropylprop-2-en-1-ylidene group can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: While similar compounds like 9-fluorenone and 9,9-dimethylfluorene have their own applications, this compound’s unique structure may offer distinct advantages in specific research and industrial contexts.
特性
CAS番号 |
112146-00-6 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC名 |
9-(2-cyclopropylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C19H16/c1-13(14-10-11-14)12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14H,1,10-11H2 |
InChIキー |
WUMISBXTBVMCQA-UHFFFAOYSA-N |
正規SMILES |
C=C(C=C1C2=CC=CC=C2C3=CC=CC=C31)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


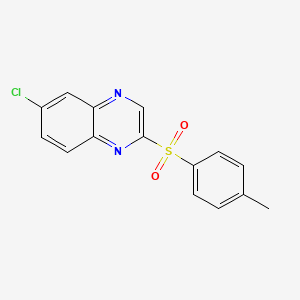
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
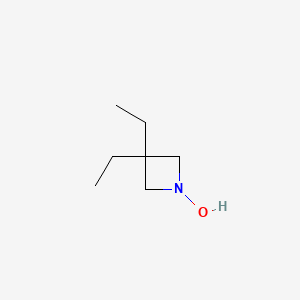

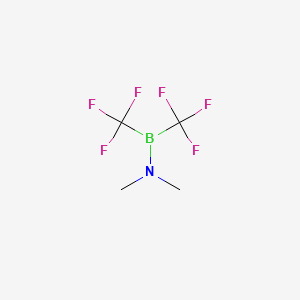
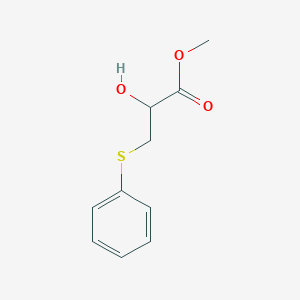
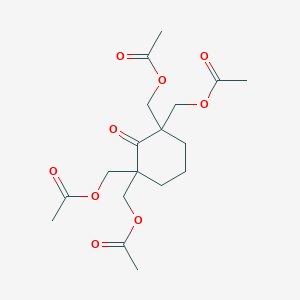
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
